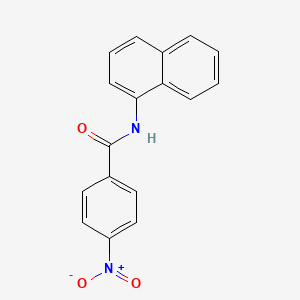

N-Naphthalen-1-yl-4-nitro-benzamide

描述

属性

IUPAC Name |

N-naphthalen-1-yl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(13-8-10-14(11-9-13)19(21)22)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADWBDZCGDVJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319835 | |

| Record name | N-naphthalen-1-yl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

43036-46-0 | |

| Record name | N-naphthalen-1-yl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Naphthalen-1-yl-4-nitro-benzamide

The creation of the amide bond in this compound is typically achieved through well-established acylation reactions, which are reliable and yield the desired product in good quantities.

The most common and conventional method for synthesizing this compound involves the acylation of naphthalen-1-amine with 4-nitrobenzoyl chloride. evitachem.com This nucleophilic acyl substitution reaction is a standard procedure for forming amide bonds. The reaction is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. evitachem.comresearchgate.net

The process is often carried out in an organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating to ensure the reaction goes to completion. evitachem.comnih.gov A similar procedure is followed for the synthesis of related benzamide (B126) derivatives, where a substituted amine is reacted with an acyl chloride in the presence of a base and a suitable solvent. researchgate.net

Table 1: Conventional Synthesis Parameters

| Parameter | Details |

| Starting Materials | Naphthalen-1-amine, 4-Nitrobenzoyl chloride evitachem.com |

| Reagents | Base (e.g., Pyridine, Triethylamine) evitachem.comresearchgate.net |

| Solvents | Dichloromethane, Chloroform evitachem.comnih.gov |

| Temperature | Room temperature or slightly elevated evitachem.com |

| Reaction Type | Acylation / Nucleophilic Acyl Substitution evitachem.com |

Mechanistic Studies of Formation Reactions

The formation of this compound via the reaction of naphthalen-1-amine and 4-nitrobenzoyl chloride follows a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amino group of naphthalen-1-amine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This step forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. The base present in the reaction mixture, typically triethylamine or pyridine, then deprotonates the positively charged nitrogen atom and neutralizes the liberated HCl, driving the reaction toward the formation of the stable amide product. evitachem.com The structure of the resulting compound features an anti-conformation of the N-H and C=O bonds. nih.govnih.gov The reactivity of the final compound is influenced by the presence of both the nitro and amide functional groups. evitachem.com

In a move towards more environmentally benign synthetic protocols, solvent-free methods have been explored. One notable green approach involves the use of a Montmorillonite KSF clay catalyst modified with phosphotungstic acid (PTA/KSF). evitachem.com This heterogeneous catalyst facilitates the condensation reaction between aldehydes, β-naphthol, and amides at 90°C without the need for a solvent. evitachem.com This sustainable method achieves a remarkable 94% conversion in just 25 minutes, representing a significant rate enhancement compared to traditional reflux techniques. evitachem.com Such approaches not only minimize waste by eliminating solvents but also often lead to faster reaction times and improved energy efficiency. evitachem.com

Synthesis of this compound Derivatives and Analogs

The structural scaffold of this compound serves as a template for the development of a wide array of derivatives, designed to probe and enhance specific biological activities.

The rational design of derivatives is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. researchgate.net Structural modifications to the this compound core are undertaken for various research objectives, including the development of new therapeutic agents. For instance, derivatives of the core structure have been synthesized and investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nanobioletters.comekb.egresearchgate.net

Modifications can be made at several positions:

The Naphthalene (B1677914) Ring: Introducing substituents on the naphthalene moiety can modulate lipophilicity and steric interactions with biological targets. ekb.eg

The Phenyl Ring: Altering or replacing the 4-nitro-phenyl group can significantly impact the electronic properties and biological activity of the molecule. The nitro group itself can be reduced to an amine, which can then be further functionalized. evitachem.comresearchgate.net For example, a series of 4-nitro-N-phenylbenzamides were synthesized and showed potent anticonvulsant activity. nih.gov

The Amide Linker: While less common, modifications to the amide bond itself could be explored to alter stability and conformational properties.

These targeted modifications allow researchers to establish structure-activity relationships (SAR), which are crucial for optimizing lead compounds in drug discovery. nih.gov For example, the synthesis of various N-substituted benzamide derivatives has been undertaken to evaluate their anti-proliferative activity against different cancer cell lines. researchgate.net Similarly, naphthalene derivatives are synthesized to explore a wide range of pharmacological effects, including as anti-parkinsonian and anti-inflammatory agents. ekb.eg

Table 2: Examples of Rationally Designed Naphthalene and Benzamide Derivatives

| Derivative Class | Research Purpose | Reference |

| N-(Aryl)-benzamides | Antimicrobial Activity | nanobioletters.com |

| 2-amino-4-[1-napthalene amino]-5-phenyl pyrimidines | Anti-inflammatory Activity | ekb.eg |

| N,N'-(4-Nitro-1,2-phenylene)diamides | Antimicrobial Activity | researchgate.net |

| 4-Nitro-N-phenylbenzamides | Anticonvulsant Activity | nih.gov |

| Naphthalene-1,4-dione Analogs | Anticancer Activity | nih.gov |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Neuroinflammation Inhibition | nih.gov |

Multi-Component Reaction Strategies for Library Generation

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers high atom and step economy, making it ideal for rapidly generating libraries of structurally diverse compounds for high-throughput screening in drug discovery. nih.govpurdue.edu

While a direct MCR for this compound is not prominently reported, related scaffolds can be efficiently synthesized using these strategies. For instance, novel naphtho[1,2-f] evitachem.comnanobioletters.comoxazepine scaffolds have been constructed using consecutive Betti and Bargellini MCRs, starting from readily available materials like 2-naphthol. chemicalpapers.com Such strategies demonstrate the potential for MCRs to build libraries of complex naphthalene-containing heterocycles. The development of MCRs, sometimes enhanced by machine learning, is a key strategy for expanding the chemical space available for drug discovery pipelines. nih.govpurdue.edu

Targeted Synthesis of Metal Complexes Featuring Benzamide Ligands

The structural characteristics of benzamide derivatives, particularly the presence of potential donor atoms in the amide linkage (-CONH-), make them excellent candidates for ligands in coordination chemistry. The this compound molecule, with its naphthalene and nitro-substituted phenyl rings, offers multiple coordination sites, leading to the formation of stable metal complexes with diverse geometries and properties.

Research into benzamide-derived ligands has led to the synthesis of numerous metal complexes. The coordination typically occurs through the carbonyl oxygen and/or the amide nitrogen, depending on the reaction conditions and the metal ion involved. researchgate.net For instance, studies on metal complexes of 2,2′-dithiobisbenzamide (DTBA) suggest coordination occurs through the nitrogen atom of the amide group. researchgate.net Conversely, other research indicates that coordination for some metal complexes happens through the carbonyl oxygen of the amide and a phenolic oxygen in an octahedral environment. researchgate.net

The synthesis of these complexes often involves the reaction of a metal salt, such as a chloride or nitrate, with the benzamide ligand in a suitable solvent. For example, the reaction of N-(4-nitrobenzyl) benzene-1,2-diamine, a precursor to related benzimidazole (B57391) structures, can act as a bidentate ligand, coordinating through both nitrogen atoms to form stable chelate rings with metal ions. nih.gov The presence of the electron-withdrawing nitro group can further stabilize the metal-ligand bond. nih.gov Similarly, a Schiff base derived from 1-Naphthylamine (B1663977) and p-nitrobenzaldehyde, the precursors to this compound, has been used to synthesize a crystalline black-blue copper(II) complex. researchgate.net

Various transition metals, including Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), have been successfully complexed with benzamide-type ligands. researchgate.netresearchgate.netwisdomlib.org The resulting complexes exhibit different coordination geometries, such as octahedral and tetrahedral, which are influenced by the specific ligand and metal center. researchgate.netresearchgate.net For example, complexes of Ni(II) and Zn(II) with N,N'-bis(salicylidene)ethylenediamine have been synthesized and characterized, showing coordination via nitrogen and oxygen donor atoms. sapub.org In another study, Co(II), Ni(II), Cu(II), and Zn(II) complexes of a Mannich base, N-[Morpholine-4-yl-(4-nitrophenyl)-methyl]-benzamide, were synthesized, with spectral data indicating bidentate chelation through the ligand's oxygen and nitrogen atoms. wisdomlib.org

The table below summarizes findings on metal complexes formed with ligands structurally related to this compound.

| Metal Ion | Ligand | Coordination Site(s) | Proposed Geometry | Reference |

| Cu(II) | N-(4-nitrobenzylidene) naphthalene-1-ylamine | Imine Nitrogen, potentially other donors | Not specified | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) | N-[Morpholine-4-yl-(4-nitrophenyl)-methyl]-benzamide | Bidentate (Oxygen and Nitrogen) | Not specified | wisdomlib.org |

| Various | 2,2′-dithiobisbenzamide (DTBA) | Amide Nitrogen | Not specified | researchgate.net |

| Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Niclosamide | Not specified | Distorted Octahedral | researchgate.net |

| Co(II), Cu(II), Zn(II) | Mixed ligands including 2-amino-4-methylpyrimidine (B85506) (AMPY) and 2,3-diaminopyridine (B105623) (DAPY) | Pentacoordinate (Cu), Hexacoordinate (Zn, Co) | Octahedral | researchgate.net |

| Cd(II) | Benzimidazole derivatives | Not specified | Not specified | nih.gov |

| Co(III), Ni(II), Cu(II) | 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide | N,N,S-donor sites | Square Planar for Cu(II) | uomphysics.net |

Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its analogs are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity for subsequent applications. Standard laboratory techniques such as recrystallization and chromatography are commonly employed. google.commdpi.com

Recrystallization is a widely used method for purifying solid benzamide derivatives. The choice of solvent is crucial for effective purification. For the synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (B6355638), a related benzamide derivative, the target compound was easily purified by recrystallization from ethanol. mdpi.com Similarly, the analog N-(Naphthalen-1-yl)benzamide was purified by recrystallization from ethyl alcohol to produce crystals. nih.gov The general process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Column chromatography is another powerful technique for the purification of benzamide derivatives, particularly when dealing with complex mixtures or for isolating products that are oils. google.comnanobioletters.com In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel (SiO2). nanobioletters.com An eluent or solvent system is used to move the components of the mixture down the column at different rates, allowing for their separation. For the synthesis of various N-benzamides, the crude product was purified by column chromatography using silica gel and dichloromethane (CH2Cl2) as the eluent. nanobioletters.com

Other purification steps can include washing the product with various solutions to remove specific impurities. For instance, after synthesis, the product can be washed with water and dichloromethane. nih.gov In other procedures, the organic layer containing the product is washed sequentially with diluted hydrochloric acid, a sodium bicarbonate solution, and a sodium chloride solution before final crystallization. google.com

The table below outlines common purification methods used for this compound and its analogs.

| Compound/Analog | Purification Method(s) | Key Details (Solvent, Stationary Phase, etc.) | Reference |

| N-(Naphthalen-1-yl)benzamide | Washing, Recrystallization | Washed with water and dichloromethane; Recrystallized from ethyl alcohol. | nih.gov |

| Monoacylated phenylenediamine derivatives | Extraction, Recrystallization, Column Chromatography | General separation means mentioned. | google.com |

| 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine (1-BCP) | Recrystallization | Recrystallized from ethanol. | mdpi.com |

| N-benzamides (general procedure) | Column Chromatography | Stationary phase: SiO2 (60–120 mesh); Eluent: CH2Cl2. | nanobioletters.com |

| Benzamide (from benzoic acid) | Washing, Crystallization | Washed with diluted HCl, NaHCO3 solution, NaCl solution; Final crystallization. | google.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While specific experimental ¹H NMR data for N-Naphthalen-1-yl-4-nitro-benzamide is not readily found in scientific literature, the expected spectrum can be predicted based on the analysis of its two primary components: the 4-nitrobenzoyl group and the naphthalen-1-amine moiety.

The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, likely between δ 7.5 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group would deshield these protons, shifting them downfield. The protons ortho to the nitro group would be the most deshielded. The seven protons of the naphthalene (B1677914) ring system would also resonate in the aromatic region, typically between δ 7.4 and 8.2 ppm, exhibiting a complex pattern of multiplets due to spin-spin coupling. The single proton of the amide (N-H) linkage would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Similar to the ¹H NMR, the predicted ¹³C NMR spectrum of this compound would show a combination of signals corresponding to the 4-nitrobenzoyl and naphthalen-1-yl groups.

The spectrum would feature a signal for the carbonyl carbon of the amide group, typically in the range of δ 160-170 ppm. The ten carbon atoms of the naphthalene ring would produce a series of signals in the aromatic region (δ 110-140 ppm). The six carbons of the 4-nitrophenyl ring would also appear in this region, with the carbon bearing the nitro group being significantly deshielded. The quaternary carbons would generally show weaker signals compared to the protonated carbons.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the naphthalene and benzene (B151609) rings.

HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon signals.

Currently, there is no specific published 2D NMR data available for this compound.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and gaining insights into the molecule's conformation.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond. Its position and shape can be influenced by hydrogen bonding.

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide.

N-O Stretching (Nitro Group): Two strong bands are anticipated, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1330-1370 cm⁻¹).

C-N Stretching: A band in the region of 1200-1350 cm⁻¹.

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

While specific experimental data is unavailable, analysis of related compounds such as 4-nitro-1,8-naphthalimide derivatives shows characteristic FTIR bands that support these expected regions. evitachem.com

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group. The C=C stretching vibrations of the naphthalene and benzene rings would likely produce intense Raman bands. As with other spectroscopic methods for this compound, specific experimental Raman data is not currently available in the public domain.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for gaining insight into its structural stability and fragmentation pathways under ionization. The nominal molecular weight of the compound is 292.29 g/mol . nih.govevitachem.com High-resolution mass spectrometry provides a more precise measure of the exact mass, which is calculated to be 292.08479225 Da. nih.gov

In a typical electron ionization mass spectrum of a benzamide (B126), fragmentation often involves cleavage of the amide bond. For this compound, this would likely lead to the formation of characteristic ions corresponding to the 4-nitrobenzoyl cation (m/z 150) and the naphthalen-1-aminyl radical cation (m/z 143) or related fragments. The presence of the nitro group can also lead to specific fragmentation patterns, such as the loss of NO₂ (a loss of 46 mass units) or NO (a loss of 30 mass units) from the molecular ion or fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, extensive crystallographic data is available for the closely related parent compound, N-(Naphthalen-1-yl)benzamide (C₁₇H₁₃NO). nih.gov This data serves as a valuable reference for predicting the structural characteristics of the nitro-substituted derivative.

For N-(Naphthalen-1-yl)benzamide, single crystal X-ray diffraction analysis revealed an orthorhombic crystal system. The key crystallographic parameters are detailed in the table below.

| Crystal Data | |

| Compound | N-(Naphthalen-1-yl)benzamide |

| Molecular Formula | C₁₇H₁₃NO |

| Molecular Weight ( g/mol ) | 247.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2630 (8) |

| b (Å) | 9.3792 (9) |

| c (Å) | 33.806 (3) |

| Volume (ų) | 2620.0 (4) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 298 |

| Reflections Collected | 12210 |

| Independent Reflections | 2307 |

| Rint | 0.086 |

| Final R indices [I > 2σ(I)] | R₁ = 0.056, wR₂ = 0.129 |

| Data sourced from a study on N-(Naphthalen-1-yl)benzamide. nih.gov |

It is anticipated that the introduction of a nitro group at the 4-position of the benzoyl ring in this compound would lead to changes in the unit cell parameters and potentially the crystal packing, driven by the strong electron-withdrawing nature and the potential for additional intermolecular interactions involving the nitro group.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds, forming a supramolecular architecture. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O).

In the crystal structure of the related N-(Naphthalen-1-yl)benzamide, molecules are linked into chains along the researchgate.net direction by N—H···O hydrogen bonds. nih.gov The introduction of a nitro group in the 4-position of the benzoyl ring provides an additional, strong hydrogen bond acceptor site (the oxygen atoms of the -NO₂ group). This could lead to more complex hydrogen bonding networks. For instance, studies on other nitro-substituted compounds have shown the formation of C—H···O(nitro) hydrogen bonds, which can play a significant role in stabilizing the crystal structure. researchgate.net The presence of the nitro group can also influence the strength of the primary N—H···O amide hydrogen bonds through its electronic effects on the carbonyl oxygen.

Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state is defined by the relative orientation of the naphthalene and 4-nitrophenyl rings with respect to the central amide linkage. In related N-aryl benzamides, the amide bond itself shows a strong preference for a planar conformation due to resonance stabilization. acs.org

A key conformational feature is the dihedral angle between the planes of the aromatic rings. In the crystal structure of N-(Naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene ring system and the phenyl ring is a significant 86.63 (5)°. nih.gov This near-perpendicular arrangement is likely due to steric hindrance between the hydrogen atom at the 8-position of the naphthalene ring and the carbonyl oxygen of the amide group. It is expected that this compound would adopt a similarly twisted conformation in the crystalline state. The amide group itself, in N-(Naphthalen-1-yl)benzamide, adopts a trans conformation with respect to the N-H and C=O bonds. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to validate the empirical formula and assess the purity of the sample.

The molecular formula of this compound is C₁₇H₁₂N₂O₃. evitachem.com Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated as follows:

| Elemental Composition | |

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 69.86 |

| Hydrogen (H) | 4.14 |

| Nitrogen (N) | 9.58 |

| Oxygen (O) | 16.42 |

While specific experimental elemental analysis data for this compound is not detailed in the available literature, it is a standard characterization method that would be performed to confirm the synthesis of a pure sample. A satisfactory match between the experimental and theoretical percentages would provide strong evidence for the assigned molecular formula.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of N-Naphthalen-1-yl-4-nitro-benzamide and related structures. These methods provide detailed insights into the electronic behavior and geometry of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and optimized geometry of molecules. By calculating parameters such as bond lengths, bond angles, and dihedral angles, DFT provides a detailed three-dimensional model of the molecule's ground state. nih.gov For instance, in a study of the closely related compound without the nitro group, N-(Naphthalen-1-yl)benzamide, X-ray diffraction analysis revealed a significant dihedral angle of 86.63° between the naphthalene (B1677914) ring system and the phenyl ring, indicating a non-planar structure. nih.gov

Similarly, DFT calculations on other related benzamide (B126) derivatives, like 4-Nitro-N-(3-nitrophenyl)benzamide, show a non-planar molecule with a dihedral angle of 26.1° between the two benzene (B151609) rings. otterbein.edu In this case, the nitro groups were also found to be twisted relative to their respective benzene rings. otterbein.edu For the sulfonamide analogue, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations were performed using the B3LYP method with a 6-31G(d,p) basis set to determine its molecular geometry, which was then compared with experimental X-ray diffraction data. nih.gov Such studies are foundational for understanding the molecule's spatial arrangement and electronic properties.

Table 1: Selected Geometric Parameters for the Related Compound N-(Naphthalen-1-yl)benzamide Note: This data is for a related compound and serves as an illustrative example of DFT-derived geometric parameters.

| Parameter | Value |

| Dihedral Angle (Naphthalene-Phenyl) | 86.63 (5)° |

| N-H Bond | anti to C=O |

Source: nih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as it indicates that the molecule can be easily excited. nih.gov

In computational studies of related molecules like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the HOMO and LUMO energies were calculated using DFT (B3LYP/6-31G(d,p)) to demonstrate that charge transfer occurs within the molecule. nih.gov Analysis of other complex naphthalene derivatives also utilizes HOMO-LUMO analysis to gain insight into intramolecular charge transfer interactions. researchgate.netmdpi.com These calculations are essential for predicting how this compound might participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For example, in the MEP analysis of 2-nitro-N-(4-nitrophenyl) benzamide, the red (negative) region is localized on the oxygen atoms of the nitro and carbonyl groups, identifying them as sites for electrophilic interaction. researchgate.net The blue (positive) regions are typically found around hydrogen atoms. This type of analysis for this compound would highlight the electron-withdrawing effect of the nitro group and the carbonyl oxygen, indicating the most likely sites for intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis is another method used in related compounds to study charge delocalization and the stability arising from hyperconjugative interactions. nih.gov

Theoretical vibrational frequency calculations using DFT are often performed to complement experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov By calculating the vibrational modes of a molecule, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds.

In studies of related nitrobenzamide derivatives, characteristic vibrational frequencies have been assigned. For instance, the stretching frequencies for the N-H and C=O groups of the amide bond are typically observed in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov The asymmetric and symmetric stretching of the SO₂ group in sulfonamide analogues appear around 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹. nih.gov Crucially, the asymmetric and symmetric stretching of the NO₂ group, which is present in the title compound, are assigned to bands in the regions of 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov This correlative approach validates both the experimental spectrum and the optimized molecular geometry obtained from calculations.

Table 2: Typical Vibrational Frequencies for Functional Groups in Related Nitrobenzamide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amide N-H | Stretching | 3294–3524 |

| Amide C=O | Stretching | 1614–1692 |

| Nitro NO₂ | Asymmetric Stretching | 1506–1587 |

| Nitro NO₂ | Symmetric Stretching | 1302–1378 |

Source: nih.gov

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. By mapping the potential energy surface, researchers can identify the most stable, low-energy conformations. This is particularly important for flexible molecules that can adopt various shapes.

The non-planar structure is a recurring theme in related compounds. The crystal structure of N-(Naphthalen-1-yl)benzamide shows a significant twist between the two aromatic systems. nih.gov Similarly, 4-Nitro-N-(3-nitrophenyl)benzamide is non-planar, and its crystal packing is influenced by C-H···O interactions involving the nitro and carbonyl groups. otterbein.edu A detailed conformational analysis of this compound would involve rotating the key single bonds (e.g., the amide C-N bond and the C-C bond connecting the phenyl ring) and calculating the energy at each step to map out the energy landscape and determine the preferred molecular shape.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior of molecules over time. These simulations can provide insights into how a molecule might interact with a biological target, such as a protein. nih.govresearchgate.net

For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking was used to predict the binding modes of the compounds within the active sites of enzymes. nih.govresearchgate.net Following the docking, MD simulations were performed on the most active compound to validate the stability of the ligand-protein complex. The Root Mean Square Deviation (RMSD) analysis from these simulations suggested that the compound remained stable within the binding site of the target proteins. nih.govresearchgate.net Although specific MD studies on this compound were not found, this approach illustrates how its dynamic interactions could be modeled to explore its potential biological applications.

Molecular Docking for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For this compound, while specific docking studies are not widely published, the structural motifs of the molecule—naphthalene, benzamide, and nitrobenzene (B124822)—are common in various biologically active compounds, allowing for the prediction of potential protein targets.

The benzamide moiety is a well-known scaffold in medicinal chemistry. Derivatives of benzamide have been investigated as inhibitors for a variety of enzymes. For instance, some benzamide derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are crucial in the epigenetic regulation of gene expression and are significant targets in cancer therapy. The hydrophobic naphthalene ring of this compound could potentially bind to hydrophobic pockets within the active sites of such enzymes. evitachem.com

Furthermore, the nitroaromatic group can influence binding and reactivity. The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the entire molecule and participate in specific interactions with protein residues. The hydrophobic nature of the naphthalene ring is also a key feature, likely facilitating binding within hydrophobic pockets of target proteins, thereby influencing enzyme activity and signaling pathways. evitachem.com

Table 1: Potential Protein Targets for this compound Based on Structural Analogs

| Protein Target Family | Rationale for Interaction | Potential Binding Interactions |

| Histone Deacetylases (HDACs) | Benzamide core is a known zinc-binding group in many HDAC inhibitors. | Coordination with the active site zinc ion, hydrophobic interactions with the naphthalene ring, and hydrogen bonding involving the amide and nitro groups. |

| Topoisomerases | Naphthalene and benzamide structures are found in some topoisomerase inhibitors. | Intercalation of the naphthalene ring between DNA base pairs, hydrogen bonding, and electrostatic interactions. |

| Kinases | Aromatic systems can form key interactions in the ATP-binding pocket. | Hydrogen bonding with the hinge region, hydrophobic interactions with the naphthalene moiety. |

| Cytochrome P450 Enzymes | Naphthalene is a known substrate and can be metabolized by these enzymes. | Hydrophobic interactions and potential metabolic reactions involving the naphthalene ring and nitro group. |

Molecular Dynamics (MD) Simulations for System Stability and Binding Site Characterization

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-protein complex over time, offering insights into the stability of the complex and the nature of the binding site. While no specific MD simulation studies have been published for this compound, the general methodology can be described based on studies of similar compounds.

An MD simulation of this compound complexed with a potential target protein would typically involve the following steps:

System Preparation: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm). Finally, a production run is performed for a duration ranging from nanoseconds to microseconds.

Analysis: The trajectory from the production run is analyzed to understand the dynamics of the system. Key parameters that are typically evaluated include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD suggests that the system has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This parameter indicates the fluctuation of individual residues or atoms around their average position. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding and protein function.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the ligand to the protein.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent. |

| Simulation Box | Triclinic or Cubic | Defines the simulation volume. |

| Temperature | 300 K (NVT/NPT ensemble) | Simulates physiological temperature. |

| Pressure | 1 atm (NPT ensemble) | Simulates physiological pressure. |

| Simulation Time | 100-1000 ns | Provides a sufficient timescale to observe relevant motions. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies for Pharmacokinetic Profiling

The pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are critical for its development as a potential therapeutic agent. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For this compound, various ADMET properties can be predicted using a range of computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab). These predictions are based on the compound's structure and physicochemical properties.

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication for Pharmacokinetics |

| Physicochemical Properties | ||

| Molecular Weight | 292.29 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (octanol/water partition coefficient) | ~3.5 - 4.5 (Predicted) | Indicates good lipophilicity, which can favor membrane permeability but may also lead to higher metabolic clearance. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five. |

| Absorption | ||

| Human Intestinal Absorption | High (Predicted) | Suggests good absorption from the gastrointestinal tract. |

| P-glycoprotein Substrate | Yes/No (Prediction dependent) | If a substrate, could be subject to efflux, reducing bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate (Predicted) | The compound may have limited access to the central nervous system. |

| Plasma Protein Binding | High (Predicted) | The free fraction of the drug available for therapeutic action may be low. |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate | Likely substrate for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) | The compound is expected to be metabolized in the liver, which could affect its half-life. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Low Probability (Predicted) | Renal excretion via this transporter may not be a major pathway. |

| Toxicity | ||

| AMES Toxicity | Potential mutagenicity due to the nitroaromatic group (Predicted) | The nitro group can be metabolically reduced to reactive intermediates that may cause DNA damage. |

| hERG Inhibition | Low to Moderate Risk (Predicted) | Potential for cardiotoxicity should be evaluated. |

Note: The predicted values are based on computational models and require experimental validation.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. The synthesis of this compound typically involves the acylation of 1-naphthylamine (B1663977) with 4-nitrobenzoyl chloride.

A computational study of this reaction would involve mapping the potential energy surface for the nucleophilic acyl substitution reaction. This would allow for the determination of the activation energies for each step of the proposed mechanism, providing insights into the reaction kinetics and the role of catalysts.

Furthermore, computational methods can be used to investigate other potential reactions of this compound, such as the reduction of the nitro group. The mechanism of nitro group reduction is of particular interest as it can lead to the formation of reactive intermediates with different biological activities. evitachem.com

Prediction of Spectroscopic Properties via Computational Methods

Computational methods, primarily DFT, can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural characterization of newly synthesized compounds.

For this compound, DFT calculations can predict:

¹H and ¹³C NMR chemical shifts: These calculations can help in the assignment of the peaks in the experimental NMR spectra.

Vibrational frequencies (IR and Raman): The calculated vibrational frequencies can be compared with the experimental IR and Raman spectra to confirm the presence of specific functional groups and to aid in the complete vibrational assignment. For instance, the characteristic symmetric and asymmetric stretching frequencies of the nitro group can be accurately predicted.

The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. Commonly used functionals for such calculations include B3LYP, and basis sets like 6-311++G(d,p) often provide a good balance between accuracy and computational cost.

In Vitro Biological Activity and Mechanistic Research

Cell-Based Biological Activity Studies (Excluding Clinical Human Trial Data)

Antiproliferative and Cytotoxicity Assays in Defined Cancer Cell Lines (e.g., MCF-7, A549)

While specific studies detailing the antiproliferative and cytotoxic effects of N-Naphthalen-1-yl-4-nitro-benzamide on the MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines were not found in the search results, the broader class of benzamide (B126) derivatives has been a subject of anticancer research. For instance, various novel benzamide and naphthoquinone-benzamide derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including MCF-7 and MDA-MB-231 (breast), A549 (lung), HT-29 (colon), and HepG2 (liver).

Interactive Table: Cytotoxicity Data for Related Benzamide Compounds

Antimicrobial Activity against Specific Bacterial and Fungal Strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA))

Specific antimicrobial testing data for this compound was not identified in the provided search results. However, the chemical class of benzamides and naphthalene (B1677914) derivatives is known to possess antimicrobial properties. Studies on related compounds, such as N-(naphthalen-1-yl)propanamide derivatives, have shown notable activity against various bacterial and fungal species. For example, certain derivatives exhibited potent effects against Escherichia coli and anti-gram-positive bacterial activity comparable to chloramphenicol. researchgate.netsemanticscholar.org Similarly, the synthesis of other 4-nitro-benzamide derivatives has been undertaken to evaluate their potential as antimicrobial and disinfectant agents. researchgate.net

Interactive Table: Antimicrobial Activity for Related Naphthalene Compounds

Note: This table presents findings for structurally related compounds to indicate the potential of this chemical class. Specific MIC values for this compound were not found. researchgate.netsemanticscholar.org

Investigation of Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction)

Mechanistic studies on the broader class of N-substituted benzamides reveal a distinct mode of action in cancer cells. Research using lead compounds like declopramide has shown that these molecules can induce apoptosis (programmed cell death) and inhibit cell proliferation in vitro. nih.gov

Key mechanistic findings for N-substituted benzamides include:

Apoptosis Induction: These compounds can activate the intrinsic mitochondrial pathway of apoptosis. This is evidenced by the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase in this pathway. nih.govresearchgate.net

Cell Cycle Arrest: Prior to the onset of apoptosis, N-substituted benzamides have been shown to induce a cell cycle block at the G2/M phase. nih.gov This arrest occurs even when apoptosis is inhibited, suggesting it is an earlier, independent event. nih.govresearchgate.net

p53-Independent Mechanism: The induction of both apoptosis and G2/M cell cycle arrest by N-substituted benzamides appears to be independent of the p53 tumor suppressor protein. This was demonstrated by observing these effects in p53-deficient cancer cell lines, such as the HL60 human promyelocytic leukemia cell line. nih.govresearchgate.net

Enzyme Inhibition Studies (Excluding Dosage/Administration Information)

Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)

There is no specific information in the search results regarding the inhibition of α-glucosidase or α-amylase by this compound. However, various heterocyclic compounds containing naphthalene or triazole moieties have been investigated as potential α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. mdpi.combanglajol.infonih.govresearchgate.net This suggests that scaffolds containing a naphthalene ring are of interest in the study of glycosidase inhibition.

Histone Deacetylase (HDAC) Inhibition Investigations

While specific HDAC inhibition data for this compound is not available, the benzamide chemical structure is a well-known pharmacophore for HDAC inhibitors, particularly for class I HDACs. nih.govexplorationpub.com Research into novel HDAC inhibitors has included naphthalene-containing structures. For instance, studies on naphthalene sulfonyl groups as part of an inhibitor's structure indicated that the position of the group on the naphthalene ring influences enzymatic inhibitory activity. nih.gov Generally, larger aromatic rings can be beneficial for HDAC inhibitory activity by enhancing interactions with hydrophobic residues in the enzyme's active site. nih.gov

Protease Inhibition Studies (e.g., SARS-CoV Papain-like Protease (PLpro))

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV, is a critical enzyme for viral replication and a key target for antiviral drug development. Naphthalene-based compounds have been identified as a promising class of non-covalent inhibitors of SARS-CoV PLpro. These inhibitors are known to be potent and competitive, binding within the active site of the enzyme.

While direct experimental data on the inhibitory activity of this compound against SARS-CoV PLpro is not extensively available in the public domain, studies on structurally related naphthalene-based benzamide derivatives provide valuable insights. For instance, the compound 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide has been shown to inhibit SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC50) of 5.0 μM. Such findings suggest that the N-naphthalen-1-yl-benzamide scaffold is a viable starting point for the design of PLpro inhibitors. Computational docking studies have further supported the potential of naphthalene derivatives to exhibit strong binding affinity and inhibitory potential against SARS-CoV-2 PLpro.

The general mechanism of action for this compound is thought to involve interactions with specific biological targets. The hydrophobic nature of the naphthalene ring may facilitate its binding to hydrophobic pockets within proteins, thereby influencing enzyme activity.

Elucidation of Molecular Mechanisms of Action (In Vitro and In Silico)

To comprehend the biological activity of this compound, it is essential to investigate its molecular mechanisms of action. This involves identifying its specific molecular targets, analyzing the nature of its interactions with these targets, and understanding how its chemical structure influences its biological response.

Identification and Validation of Molecular Targets

Based on the research into related compounds, a primary molecular target for this compound is the papain-like protease (PLpro) of coronaviruses. The rationale for this targeting is grounded in the established efficacy of naphthalene-based inhibitors against this viral enzyme. The essential role of PLpro in the viral life cycle makes it a compelling target for therapeutic intervention.

Analysis of Ligand-Target Binding Modes and Interactions

In silico molecular docking simulations have been instrumental in predicting the binding modes of naphthalene-based inhibitors with SARS-CoV PLpro. These studies reveal that the naphthalene moiety typically occupies a hydrophobic pocket within the enzyme's active site. The benzamide portion of the molecule is also crucial for establishing key interactions with the protein.

For this compound, it is hypothesized that the naphthalene ring would similarly engage in hydrophobic interactions. The amide linker provides a rigid scaffold that positions the aromatic rings for optimal binding. The nitro group, being a strong electron-withdrawing group, could potentially form specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in the active site, further stabilizing the ligand-protein complex. Molecular dynamics simulations on related naphthalene-based inhibitors have been used to examine the stability of these binding modes over time.

Role of Substituents in Modulating Biological Response

The biological activity of N-naphthalen-1-yl-benzamide derivatives is significantly influenced by the nature and position of substituents on both the naphthalene and benzamide rings.

The Naphthalene Moiety : The presence of the naphthalene ring is a critical determinant of activity for this class of inhibitors. Its size and hydrophobicity allow it to fit snugly into a corresponding pocket in the PLpro active site.

The Nitro Group : The 4-nitro substituent on the benzamide ring plays a multifaceted role. As an electron-withdrawing group, it can influence the electronic properties of the entire molecule, which in turn can affect its binding affinity and reactivity. The nitro group can also participate in direct interactions with the target protein. The reduction of the nitro group to reactive intermediates is a known mechanism for the biological effects of some nitro-aromatic compounds, potentially leading to covalent modification of the target or the generation of reactive oxygen species. This redox potential adds another layer to its possible mechanism of action. The electron-withdrawing nature of the nitro group can also alter the polarity of the molecule, which may favor interactions with nucleophilic sites on target proteins.

Structure-activity relationship (SAR) studies on related series of inhibitors are crucial for understanding the precise contribution of each substituent and for guiding the design of more potent and selective compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Specific Structural Modifications with Observed In Vitro Biological Potency

The biological activity of N-Naphthalen-1-yl-4-nitro-benzamide derivatives is intricately linked to their molecular architecture. Modifications at the naphthalen-1-yl, benzamide (B126), and nitro-phenyl moieties have been shown to significantly impact their in vitro potency across various biological targets.

The naphthalene (B1677914) moiety plays a critical role in the biological activity of these compounds. Its hydrophobic nature can facilitate binding to hydrophobic pockets within target proteins, thereby influencing enzyme activity and signaling pathways. evitachem.com Studies on related compounds have demonstrated that the presence and position of the naphthalene ring are crucial for potent biological effects. For instance, in a series of sulphonamide derivatives, the replacement of a phenyl ring with a naphthalen-1-yl group resulted in a significant increase in antiproliferative activity against cancer cell lines. nih.gov Specifically, the naphthalen-1-yl moiety was identified as the optimal substituent for this activity. nih.gov This suggests that the specific orientation and increased surface area of the naphthalen-1-yl group are key for enhanced biological interactions. Further research on other classes of compounds has also highlighted the importance of the naphthalene scaffold in achieving high inhibitory potency against targets like the Keap1-Nrf2 protein-protein interaction. nih.gov

The 4-nitro-phenyl group is a significant contributor to the electronic properties of the molecule and its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule. evitachem.com It has the potential to undergo reduction to form reactive intermediates that can interact with cellular components. evitachem.com In studies of nitro-substituted benzamide derivatives, the number and orientation of nitro groups were found to be crucial for their anti-inflammatory activity. nih.gov Specifically, certain nitro-substituted compounds demonstrated significant inhibition of nitric oxide production in macrophages, a key process in inflammation. nih.govresearchgate.net The position of the nitro group on the phenyl ring is also a determining factor. For example, in salicylaldehyde (B1680747) derivatives, a nitro group in the para position to a hydroxyl group has a more substantial electronic effect than in the meta position. researchgate.net

Interactive Table:

Rational Design Principles for Optimizing Biological Activity in this compound Analogs

The rational design of more potent and selective this compound analogs is guided by several key principles derived from SAR studies. These principles focus on optimizing the interactions of the molecule with its biological target.

A primary strategy involves the modification of the naphthalene ring . Given that the naphthalen-1-yl group often provides a significant boost in potency, further exploration of substitutions on this ring system is a logical step. nih.gov Introducing various substituents could enhance binding affinity and selectivity. For example, in a study of Keap1-Nrf2 inhibitors, a 2-(4-fluorobenzyloxy) substitution on a naphthalene scaffold led to the most potent compound. nih.gov This highlights the potential for targeted modifications to improve activity.

Another key design principle is the modulation of the electronic properties of the phenyl ring . The strong electron-withdrawing nature of the nitro group is a critical feature. evitachem.com Replacing the nitro group with other electron-withdrawing or electron-donating groups can fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or altered selectivity. For instance, in a series of benzamide derivatives, the introduction of different substituents on the phenyl ring led to varying levels of antimicrobial activity. nanobioletters.com

Bioisosteric replacement is another valuable tool in the rational design process. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, the nitro group could be replaced with other electron-withdrawing groups to modulate the electronic character of the molecule while potentially altering its metabolic stability.

Finally, conformational constraint can be employed to lock the molecule into a more bioactive conformation. This can be achieved by introducing cyclic structures or other rigidifying elements. By reducing the conformational flexibility, the entropic penalty of binding to the target can be decreased, leading to higher affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.comunair.ac.id This approach is instrumental in understanding the physicochemical properties that govern the activity of this compound analogs and in predicting the activity of novel, unsynthesized compounds.

In a typical QSAR study, a set of molecules with known biological activities is used as a training set. For each molecule, a variety of molecular descriptors are calculated. These descriptors can be classified into several categories:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and van der Waals radii.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological descriptors: These are numerical values that describe the connectivity and branching of the atoms in a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com A successful QSAR model can then be used to predict the activity of new compounds before they are synthesized, thus saving time and resources in the drug discovery process. jppres.comunair.ac.id

For this compound analogs, QSAR studies could help to identify the key structural features that are most important for their biological activity. For example, a QSAR model might reveal that a specific combination of electronic and steric properties of the substituents on the naphthalene and phenyl rings is required for optimal potency. Such models can guide the design of new analogs with improved activity. mdpi.com

Analysis of Electronic and Steric Effects of Substituents on Molecular Activity

The biological activity of this compound analogs is profoundly influenced by the electronic and steric effects of substituents on both the naphthalene and phenyl rings.

Electronic effects are primarily governed by the electron-donating or electron-withdrawing nature of the substituents. The nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly impacts the electron distribution throughout the molecule. evitachem.com This can affect the pKa of the amide proton, the strength of hydrogen bonds, and the reactivity of the molecule. For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating reactions such as amidation. evitachem.com Studies on substituted salicylaldehydes have shown that the electronic effect of a substituent can be significantly enhanced when it is involved in a resonance-assisted hydrogen bond. researchgate.net

The interplay between electronic and steric effects is crucial. For example, a substituent that has a favorable electronic effect may be too bulky to fit into the binding pocket of the target protein. Therefore, a careful balance between these two factors is necessary to design potent and selective inhibitors. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to visualize and analyze these interactions at the atomic level, providing valuable insights for the rational design of new analogs. nih.govresearchgate.net

Potential Advanced Applications and Future Research Directions

Role in Material Science

The exploration of N-Naphthalen-1-yl-4-nitro-benzamide in material science is primarily centered on its electronic properties, which make it a candidate for use in organic electronic devices. evitachem.com The presence of the naphthalene (B1677914) and nitrobenzene (B124822) moieties, which are known to have electron-accepting and charge-transporting capabilities, suggests its potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). evitachem.com

While direct polymerization of this compound has not been extensively reported, its bifunctional nature—possessing both an amide linkage and a reactive nitro group—positions it as a potential precursor for novel polymeric materials. The nitro group can be chemically reduced to an amine, which could then serve as a monomer in condensation polymerization reactions, for instance, with dicarboxylic acids to form polyamides. Such polymers could exhibit enhanced thermal stability and specific electronic properties conferred by the pendant naphthalene groups.

Table 1: Potential Polymerization Pathways

| Polymer Type | Potential Monomer from this compound | Co-monomer | Potential Polymer Properties |

| Polyamide | N-(4-aminophenyl)-N-(naphthalen-1-yl)benzamide | Diacyl chloride | High thermal stability, specific optical properties |

| Polyimide | N-(4-aminophenyl)-N-(naphthalen-1-yl)benzamide | Tetracarboxylic dianhydride | Excellent thermal and chemical resistance |

Theoretical Exploration of Novel Chemical Transformations and Reactivity Profiles

The reactivity of this compound is rich, offering several sites for chemical modification. evitachem.com Theoretical studies, often employing quantum-chemical methods like Density Functional Theory (DFT), can provide deep insights into its reactivity and guide synthetic efforts. researchgate.netmdpi.com

Key areas for theoretical exploration include:

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group under various conditions. evitachem.com Computational studies can model the reaction pathway and predict the most efficient reducing agents and conditions.

Electrophilic Substitution on the Naphthalene Ring: The naphthalene ring can undergo electrophilic substitution. Theoretical calculations can predict the most likely positions for substitution by analyzing the electron density on the ring system.

Nucleophilic Aromatic Substitution: The nitro-activated phenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. evitachem.com

Conformational Analysis: Understanding the rotational barriers around the amide bond and the phenyl-naphthalene linkage is crucial for designing molecules with specific three-dimensional structures for applications in areas like molecular recognition.

Table 2: Calculated Reactivity Indices for a Related Nitroaromatic Compound

| Parameter | Value (eV) | Implication for Reactivity |

| HOMO Energy | -8.31 | Likelihood of donating electrons |

| LUMO Energy | -3.91 | Likelihood of accepting electrons |

| HOMO-LUMO Gap | 4.40 | Chemical reactivity and stability |

| Data adapted from a study on a related dinitro-compound to illustrate the type of data generated in theoretical studies. mdpi.com |

Prospects for Development as Chemical Probes or Research Tools

Derivatives of this compound hold promise for development as chemical probes and research tools, primarily due to the fluorescent nature of the naphthalene moiety and the quenching ability of the nitro group. evitachem.com This "off-on" fluorescent signaling mechanism can be exploited to detect specific analytes or biological events.

For instance, the reduction of the nitro group to an amino group often leads to a significant increase in fluorescence intensity. A probe based on this scaffold could therefore be designed to detect reductive environments in biological systems, such as those found in hypoxic cancer cells. Furthermore, the core structure can be functionalized to target specific enzymes or receptors, with binding events leading to a measurable change in the fluorescent signal. The hydrophobic naphthalene unit can also facilitate intercalation into DNA or binding to hydrophobic pockets in proteins. evitachem.com

Integration in Supramolecular Chemistry Research

The structure of this compound is well-suited for integration into supramolecular assemblies due to its capacity for hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). In the crystal structure of the parent compound, N-(naphthalen-1-yl)benzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov

π-π Stacking: The electron-rich naphthalene ring and the electron-poor nitro-substituted phenyl ring can engage in favorable π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined nanostructures. nih.gov

These non-covalent interactions can be harnessed to construct complex, functional supramolecular architectures such as gels, liquid crystals, and molecular networks. The specific geometry and strength of these interactions can be tuned by modifying the substituents on the aromatic rings.

Table 3: Crystallographic Data for the Related N-(naphthalen-1-yl)benzamide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2630 |

| b (Å) | 9.3792 |

| c (Å) | 33.806 |

| Dihedral Angle (Naphthalene-Phenyl) | 86.63° |

| Data from a study on the non-nitrated analogue, highlighting the molecular geometry. nih.gov |

Challenges and Opportunities in the Comprehensive Academic Research of this compound

The comprehensive academic research of this compound is presented with both challenges and significant opportunities.

Challenges:

Data Scarcity: For a commercially available compound, there is a notable lack of comprehensive analytical data in the public domain. Some suppliers offer it as a "rare and unique chemical" with the onus of purity verification falling on the researcher. sigmaaldrich.com This can be a significant hurdle for quantitative studies.

Synthetic Complexity: While the synthesis is straightforward in principle, achieving high purity and yield, especially on a larger scale, can be challenging due to potential side reactions and the need for careful purification. evitachem.com

Opportunities:

Untapped Potential in Medicinal Chemistry: While derivatives have been investigated, the full potential of this scaffold in drug discovery remains largely unexplored. evitachem.com Its ability to interact with biological targets through various non-covalent interactions makes it an attractive starting point for the development of new therapeutic agents.

Advanced Materials Development: The promising electronic properties suggest that with further research and derivatization, materials with superior performance in electronic devices could be developed. evitachem.com

Fundamental Supramolecular Studies: The well-defined structure of this compound makes it an excellent model system for studying the fundamental principles of molecular recognition and self-assembly.

常见问题

Q. What synthetic methodologies are commonly employed to prepare N-Naphthalen-1-yl-4-nitro-benzamide?

The synthesis typically involves condensation reactions. For example, derivatives of naphthalene benzamides are synthesized by reacting β-naphthol with aromatic aldehydes and amines in ethanol under reflux, followed by purification via crystallization from methanol-water mixtures (75% yield) . Key steps include controlling stoichiometry (e.g., 0.69 mmol β-naphthol with 1.03 mmol benzaldehyde) and reaction duration (72 hours). Characterization employs IR (e.g., 3530 cm⁻¹ for -NH stretching), NMR (δH 7.41–7.75 ppm for aromatic protons), and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- IR spectroscopy identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹).

- NMR (¹H and ¹³C) resolves aromatic proton environments and confirms substitution patterns .

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) determines bond angles (e.g., C14–C15–C16: 121.1°) and torsion angles (e.g., C9–C10–C11–C12: 2.2°) .

Q. What safety protocols are essential during synthesis?

Hazardous reagents like O-benzyl hydroxylamine hydrochloride require handling in fume hoods with personal protective equipment (PPE). Procedures should follow guidelines from Prudent Practices in the Laboratory (National Academies Press) to mitigate inhalation and dermal exposure risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of solvents (e.g., acetonitrile-water vs. ethanol), temperature (room temperature vs. reflux), and catalysts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) can enhance efficiency. For example, acetonitrile-water (3:1) increased reaction homogeneity in a related benzamide synthesis . Purity is optimized via gradient crystallization (methanol:water 4:1) .

Q. How are computational models applied to predict biological activity?

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies assess interactions with biological targets (e.g., enzymes or receptors). For nitro-aromatic compounds, electron-withdrawing effects of the nitro group are modeled to predict antimicrobial or anticancer activity .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Discrepancies between NMR-derived conformations and X-ray structures may arise from dynamic effects in solution. Multi-technique validation (e.g., comparing experimental ¹³C NMR δC 137.07 ppm with DFT-calculated shifts) and refinement using SHELXL’s TWIN/BASF commands for twinned crystals can reconcile data .

Q. What strategies address non-trivial molecular conformations in crystallography?

For distorted naphthalene rings, high-resolution data (≤0.8 Å) and SHELXL’s restraints (e.g., DELU for thermal parameters) improve model accuracy. Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed using Mercury software to validate packing motifs .

Q. How to design derivatives for enhanced pharmacological properties?

Substituent effects are studied via systematic nitro-group positioning (para vs. meta) and introducing electron-donating groups (e.g., -OCH₃) to modulate lipophilicity (logP) and bioavailability. In vitro assays (e.g., MIC for antimicrobial activity) guide iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。